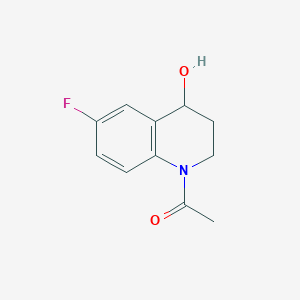
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a compound belonging to the quinoline family, characterized by its unique structure that includes a fluorine atom and a hydroxy group
Méthodes De Préparation
The synthesis of 1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: Introduction of the fluorine atom at the 6th position using reagents like Selectfluor.
Hydroxylation: Introduction of the hydroxy group at the 4th position through oxidation reactions.
Cyclization: Formation of the tetrahydroquinoline ring via cyclization reactions.
Acetylation: Finally, the ethanone group is introduced through acetylation reactions using acetic anhydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Condensation: The ethanone group can participate in condensation reactions to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the hydroxy group participates in hydrogen bonding, stabilizing the compound within the active site. This dual interaction mechanism makes it a potent inhibitor of certain biological pathways.
Comparaison Avec Des Composés Similaires
Similar compounds include:
6-Fluoroquinoline: Lacks the hydroxy and ethanone groups, making it less versatile in reactions.
4-Hydroxyquinoline: Does not have the fluorine atom, resulting in different biological activity.
1-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and applications.
1-(6-Fluoro-4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12FNO2 |
|---|---|
Poids moléculaire |
209.22 g/mol |
Nom IUPAC |
1-(6-fluoro-4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H12FNO2/c1-7(14)13-5-4-11(15)9-6-8(12)2-3-10(9)13/h2-3,6,11,15H,4-5H2,1H3 |
Clé InChI |
KCXIZLHDAAKLFH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCC(C2=C1C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)
![((4-Chloro-5H,6H,7H-cyclopenta[D]pyrimidin-2-YL)methyl)dimethylamine](/img/structure/B13192394.png)

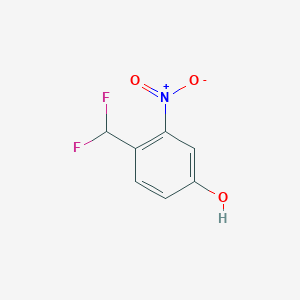


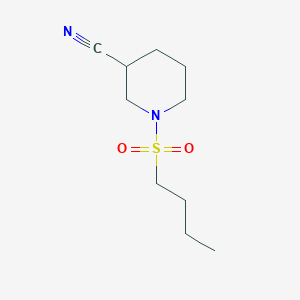
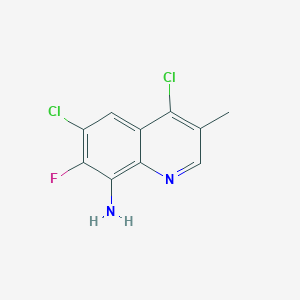
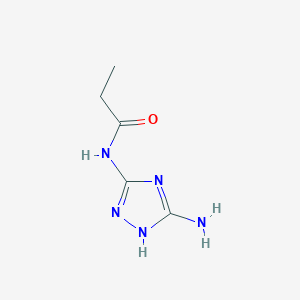

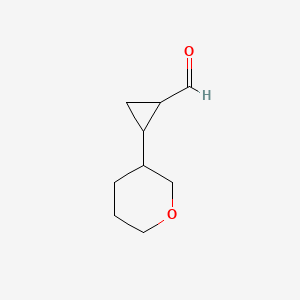
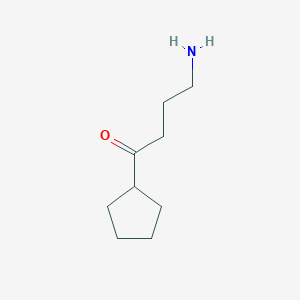
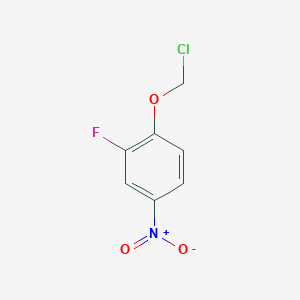
amine](/img/structure/B13192464.png)
